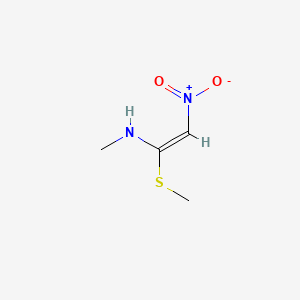

N-Methyl-1-(methylthio)-2-nitroethenamine

Description

Strategic Importance of Nitroethenamine Scaffolds in Organic Transformations

Nitroethenamine scaffolds, the class of molecules to which NMSM belongs, are of profound strategic importance in organic synthesis. rsc.orgrsc.org Their value stems from their inherent ability to act as versatile precursors for a wide array of heterocyclic compounds. rsc.org Heterocycles—cyclic compounds containing atoms of at least two different elements in their rings—are ubiquitous structural motifs found in a vast number of natural products and synthetic drugs. rsc.orgresearchgate.net

The unique "push-pull" electronic nature of the nitroethenamine framework is central to its synthetic utility. rsc.org The electron-withdrawing nitro group renders the adjacent carbon atom electrophilic and susceptible to Michael addition reactions, while the enamine functionality provides nucleophilic character. rsc.org This dual reactivity allows these scaffolds to participate in a variety of chemical transformations, including cycloadditions, annulations, and cascade reactions, leading to the efficient construction of complex molecular frameworks. benthamdirect.com The ability to readily construct bicyclic and tricyclic heterocyclic systems from these building blocks makes them indispensable tools for medicinal chemists aiming to generate molecular diversity and discover new therapeutic agents. rsc.orgresearchgate.net

Contextualizing N-Methyl-1-(methylthio)-2-nitroethenamine within Modern Synthetic Methodologies

This compound has proven to be an exceptionally valuable reagent in the context of modern synthetic chemistry, which emphasizes efficiency, atom economy, and environmental sustainability. rsc.org Its utility is particularly evident in the realm of multi-component reactions (MCRs), where multiple starting materials are combined in a single step to form a complex product, thereby minimizing purification steps and saving resources. benthamdirect.comeurekaselect.com

NMSM is frequently employed in catalyst-assisted and catalyst-free MCRs to produce a diverse range of heterocycles. rsc.orgresearchgate.net For instance, it is a key reactant in the synthesis of pyrano[2,3-c]pyrazol-6-amines and various 4H-chromene derivatives. sigmaaldrich.comchemicalbook.com Research has demonstrated its application in catalyst-free, three-component reactions in green solvents like water-ethanol mixtures to produce highly functionalized N-methyl-2-nitro-aryl-1H-benzo[f]chromen-3-amines. rsc.orgresearchgate.net Furthermore, it participates in domino reactions catalyzed by various agents, such as zinc chloride or indium triflate, to yield complex structures like 4H-pyrans and 2-pyridone analogues, respectively. rsc.org

The industrial relevance of NMSM is firmly established by its role as a key intermediate in the synthesis of the anti-ulcer drugs Ranitidine (B14927) and Nizatidine. benthamdirect.comchemicalbook.comchemicalbook.comtheclinivex.com In the synthesis of Ranitidine, NMSM is condensed with another complex amine to form the final active pharmaceutical ingredient, showcasing a critical industrial application of its unique reactivity. chemicalbook.comresearchgate.netgoogle.com This widespread use in both academic research and large-scale industrial processes underscores the compound's significant position in the toolkit of modern organic synthesis. rsc.orgbenthamdirect.com

Table 2: Selected Synthetic Applications of this compound

| Reaction Type | Resulting Heterocycle(s) | Typical Conditions/Catalyst | Reference(s) |

|---|---|---|---|

| Knoevenagel-Michael Cascade | 4H-Pyrans, 1,4-Dihydropyridines | ZnCl₂; Catalyst-free (solvent-free) | |

| Multi-component Reaction | Pyrano[2,3-c]pyrazol-6-amines | L-proline | |

| Multi-component Reaction | N-methyl-2-nitro-aryl-1H-benzo[f]chromen-3-amines | Catalyst-free, water-ethanol medium | rsc.orgresearchgate.net |

| Domino Reaction | 2-Pyridone analogues | Indium triflate (In(OTf)₃) | rsc.orgresearchgate.net |

| Multi-component Reaction | Dihydroxyoxoindeno[1,2-b]pyrroles | Catalyst-free, ethanol (B145695) | rsc.org |

| Condensation | Ranitidine | Various, including process patents | chemicalbook.comresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-methyl-1-methylsulfanyl-2-nitroethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFHPXZGXNYYLD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61832-41-5, 102721-76-6 | |

| Record name | N-Methyl-1-(methylthio)-2-nitroethenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061832415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-(methylthio)-2-nitroethenamine, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102721766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-methyl-1-(methylthio)-2-nitrovinylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-1-(METHYLTHIO)-2-NITROETHENAMINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9LS0UV4E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways for N Methyl 1 Methylthio 2 Nitroethenamine

Exploration of Foundational Synthetic Routes to N-Methyl-1-(methylthio)-2-nitroethenamine

The most widely documented foundational route to this compound begins with the precursor 1,1-bis(methylthio)-2-nitroethylene (B140038). benthamdirect.com The synthesis is typically achieved through a nucleophilic substitution reaction where methylamine (B109427) displaces one of the methylthio groups of the precursor. A significant challenge in this method is preventing a subsequent reaction with a second molecule of methylamine, which leads to the formation of the undesired byproduct 1,1-bis(methylamino)-2-nitroethylene. benthamdirect.com

The formation of the key precursor, 1,1-bis(methylthio)-2-nitroethylene, originates with nitromethane (B149229). rsc.org The mechanism follows a well-established pathway in carbanion chemistry:

Carbanion Formation: The process is initiated by the deprotonation of nitromethane using a base, such as potassium hydroxide (B78521) (KOH), in a solvent like ethanol (B145695). rsc.org This generates a resonance-stabilized nitronate anion, which is a potent carbon nucleophile. benthamdirect.comrsc.orgwikipedia.org

Nucleophilic Addition: The nitromethane anion undergoes a nucleophilic addition to carbon disulfide (CS₂). benthamdirect.comrsc.org

Methylation: The resulting intermediate is subsequently methylated to yield 1,1-bis(methylthio)-2-nitroethylene, also known as nitroketene dithioacetal. rsc.org Dimethyl sulfate (B86663) is a common methylating agent used for this step. rsc.org

Ethenamine Formation: In the final step, 1,1-bis(methylthio)-2-nitroethylene is treated with methylamine. benthamdirect.com The amino group of methylamine acts as a nucleophile, attacking the electron-deficient carbon atom and displacing one of the methylthio groups, which functions as a leaving group, to yield the final this compound product. nih.gov

This sequence, starting from the nitromethane carbanion, effectively constructs the functionalized ethenamine core. benthamdirect.comrsc.org

While isothiocyanates (compounds with the general formula R-N=C=S) are versatile intermediates in the synthesis of various nitrogen-containing heterocycles, their direct role in the primary, foundational synthesis of this compound is not prominently documented in the reviewed chemical literature. nih.govrsc.org The established and most common synthetic pathway proceeds through the reaction of 1,1-bis(methylthio)-2-nitroethylene with methylamine, as previously described. benthamdirect.comrsc.org

Isothiocyanates are typically synthesized from primary amines and can undergo various transformations. nih.govrsc.org However, a synthetic strategy for this compound that explicitly involves an isothiocyanate intermediate is not the standard reported method. The foundational route relies on the sequential addition of sulfur (via CS₂) and nitrogen (via methylamine) functionalities to a carbon backbone derived from nitromethane. benthamdirect.comrsc.org

Methodological Refinements and Process Optimization in this compound Preparation

Optimizing the synthesis of this compound is critical for improving yield, purity, and cost-effectiveness, particularly for large-scale applications. Refinements focus on reaction conditions and the choice of reagents.

The choice of solvent plays a pivotal role in the efficiency of the amination step and the selectivity towards the desired monosubstituted product. The solvent system influences reactant solubility, reaction rates, and can mediate the reactivity to minimize the formation of byproducts. benthamdirect.com

| Solvent System | Stage of Synthesis | Impact and Considerations | References |

| Ethanol | Precursor Synthesis | Used as a solvent for the initial reaction of nitromethane and carbon disulfide with a base like KOH. | rsc.org |

| Anhydrous Acetonitrile (B52724) | Amination Step | A common solvent for the reaction of 1,1-bis(methylthio)-2-nitroethylene with methylamine, often conducted at reflux temperature. | |

| Aqueous Ethanol | Related MCRs / Purification | Used in multi-component reactions involving NMSM and for purification via recrystallization. The water content can be a critical variable to optimize. |

Controlling selectivity to prevent the formation of 1,1-bis(methylamino)-2-nitroethylene is a primary concern. benthamdirect.com This is managed through careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of the reactants, all of which are influenced by the solvent system. benthamdirect.com For industrial applications, the ability to recover and recycle solvents like acetonitrile via distillation is a key factor in process efficiency and waste reduction.

The introduction of the thioether functional groups occurs during the formation of the 1,1-bis(methylthio)-2-nitroethylene precursor. benthamdirect.com The standard and documented technique for this transformation is methylation of the intermediate formed from the reaction of the nitromethane anion and carbon disulfide. rsc.org

The classical methylating agent used for this step is dimethyl sulfate. rsc.org This reagent is highly effective for S-methylation, leading to the formation of the two thioether (methylthio) linkages in the nitroketene dithioacetal intermediate. While highly efficient, the selection of methylating agents in modern synthesis often involves balancing reactivity with safety and environmental considerations. The literature on this specific synthesis primarily highlights dimethyl sulfate as the reagent of choice for introducing the methylthio groups. rsc.org

Considerations for Preparative Scale Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory setting to a preparative or industrial scale introduces several critical considerations focused on safety, scalability, cost, and consistency.

| Consideration | Description | References |

| Process Economics | The overall process must be cost-effective. This includes the price of starting materials, energy consumption, and waste disposal. | |

| Reactor Engineering | Large-scale batch reactors equipped with jacketed temperature-control systems are necessary to ensure uniform heat distribution and maintain optimal reaction temperatures. | |

| Solvent Management | Efficient recovery and recycling of solvents, such as acetonitrile, through methods like distillation are crucial for minimizing operational costs and environmental impact. | |

| Purification Strategy | At scale, chromatography is often too resource-intensive. Recrystallization from suitable solvent systems, like ethanol-water mixtures, is the preferred method to achieve high purity (>98%). | |

| Process Optimization | Statistical methods, such as Response Surface Methodology (RSM), can be employed to systematically optimize key variables like temperature, solvent ratios, and reaction time to maximize yield and purity. | |

| Byproduct Control | Precise control over stoichiometry and reaction conditions is paramount to minimize the formation of the 1,1-bis(methylamino)-2-nitroethylene byproduct, which simplifies purification. | benthamdirect.com |

Reactivity Profiles and Mechanistic Investigations of N Methyl 1 Methylthio 2 Nitroethenamine

Analysis of Nucleophilic Addition-Elimination Reactions Involving the Ethenamine Moiety

A primary example of this reactivity is the compound's participation in Michael addition reactions. rsc.org In these reactions, the polarized ethylene (B1197577) moiety acts as a Michael acceptor. rsc.orgnih.gov Nucleophiles are drawn to the electrophilic C1 carbon, initiating a cascade that can lead to the formation of various molecular scaffolds. For instance, in multi-component reactions, the initial nucleophilic attack is a key step that precedes cyclization and the eventual formation of complex heterocyclic systems. nih.gov The secondary amine of the ethenamine can also enhance the nucleophilicity of the C2 carbon, allowing it to act as a Michael donor in certain reaction pathways. rsc.orgresearchgate.net

The general mechanism for these transformations can be summarized as follows:

Nucleophilic Attack: A nucleophile adds to the electrophilic C1 carbon of the ethene backbone.

Formation of Intermediate: A tetrahedral intermediate is formed.

Elimination: The methylthio group (-SCH₃) departs, restoring the double bond and resulting in a substituted product. d-nb.info

This addition-elimination pathway is fundamental to the utility of N-Methyl-1-(methylthio)-2-nitroethenamine as a building block in organic synthesis, particularly in constructing heterocycles like pyranopyrazoles and spiroxindoles. nih.gov

The Influence of the Nitro Group on Electrophilic Character and Reaction Activation

The nitro group (-NO₂) plays a critical role in defining the reactivity of this compound. As a powerful electron-withdrawing group, it significantly polarizes the molecule by drawing electron density away from the ethene double bond. rsc.orgrsc.org This inductive effect and resonance delocalization drastically increase the electrophilic character of the C1 carbon, making the entire nitroethylene (B32686) substructure an excellent Michael acceptor. rsc.orgresearchgate.netd-nb.info

This activation is crucial for initiating reactions with nucleophiles. The enhanced electrophilicity of the double bond lowers the activation energy for nucleophilic attack, allowing reactions to proceed under milder conditions. nih.gov For example, in catalyst-assisted Henry reactions with 3-formylchromone, the nitro group's activation of the ethenamine is a prerequisite for the initial carbon-carbon bond formation that leads to azaxanthone derivatives. researchgate.netnih.gov

The influence of the nitro group can be observed in various reaction types:

Michael Additions: It facilitates the addition of a wide range of soft nucleophiles. rsc.org

Domino Reactions: In multi-component syntheses, the nitro group's activating effect is the first step in a sequence of reactions, including Knoevenagel condensations and subsequent cyclizations. nih.gov

Cycloaddition Reactions: The polarized nature of the alkene bond, enhanced by the nitro group, allows it to participate in reactions like 1,3-dipolar cycloadditions. d-nb.info

Essentially, the nitro group functions as the primary "pull" in the molecule's push-pull system, rendering the ethenamine moiety highly reactive towards nucleophilic species. rsc.orgd-nb.info

Stereoelectronic Effects of the Methylthio Group on Reaction Pathways and Outcomes

The methylthio group (-SCH₃) exerts significant stereoelectronic effects that are integral to the reaction pathways of this compound. Its primary role is that of an excellent leaving group, which is essential for the completion of nucleophilic substitution reactions. rsc.orgnih.gov

From an electronic standpoint, the sulfur atom can act as an electron donor through resonance, contributing to the "push-pull" nature of the alkene. rsc.orgresearchgate.net However, its most significant electronic contribution is its ability to stabilize the transition state during nucleophilic attack and its subsequent departure as a stable thiolate anion or methyl mercaptan. d-nb.infobldpharm.com This departure is the final step in many annulation and cyclization reactions, leading to the formation of stable heterocyclic products. bldpharm.com For instance, in the synthesis of 2-pyridone analogues, the elimination of methyl mercaptan (MeSH) is the final, product-forming step. researchgate.net

Stereochemically, the presence of the methylthio group, in conjunction with the methylamino and nitro groups, influences the molecule's preferred conformation. The (Z)-isomer is generally favored due to stabilizing effects arising from conjugation between the nitro and amine groups. rsc.org The steric bulk of the methylthio group can also influence the approach of incoming nucleophiles, thereby affecting the stereochemical outcome of certain reactions. In complex multi-step syntheses, the orientation of the methylthio group in intermediates can dictate the regioselectivity and stereoselectivity of subsequent intramolecular cyclizations.

| Functional Group | Primary Role | Effect on Reactivity |

| N-Methylamino (-NHCH₃) | Electron-donating group ("push") | Increases nucleophilicity of the C2 carbon; acts as a Michael donor. rsc.orgd-nb.info |

| Nitro (-NO₂) | Electron-withdrawing group ("pull") | Greatly enhances electrophilicity of the C1 carbon; activates the molecule for nucleophilic attack. rsc.orgnih.gov |

| Methylthio (-SCH₃) | Leaving group; Electron donor | Facilitates nucleophilic substitution via elimination; contributes to the push-pull system. rsc.orgd-nb.info |

Kinetic and Thermodynamic Studies of this compound Transformations

Detailed quantitative kinetic and thermodynamic data, such as reaction rate constants and equilibrium constants for the transformations of this compound, are not extensively reported in the reviewed literature. However, the available research provides a qualitative understanding of the factors that govern the speed and favorability of its reactions.

Qualitative analysis of reaction conditions suggests that many transformations are thermodynamically favorable, often proceeding to high yields. researchgate.netnih.gov The formation of stable heterocyclic ring systems is a significant driving force for these reactions. Mechanistic studies propose the formation of various intermediates, such as in the indium triflate-catalyzed reaction with 3-formylchromone, which proceeds through a Henry reaction, dehydration, and subsequent 6π-electrocyclization. researchgate.netnih.gov Each of these steps possesses its own kinetic and thermodynamic profile.

Factors influencing the kinetics of these transformations include:

Catalysts: Lewis acids like In(OTf)₃, InCl₃, and CuCl have been shown to significantly accelerate reaction rates, likely by further activating the electrophilic carbon or coordinating with the reactants to lower the transition state energy. nih.gov Brønsted acids are also employed to promote certain reaction types. nih.gov

Temperature: As with most chemical reactions, temperature plays a crucial role. Many reported syntheses using this compound involve heating or refluxing to provide the necessary activation energy for the transformations. rsc.org

Solvent: The choice of solvent can influence reaction rates and outcomes. Solvents like ethanol (B145695) and acetonitrile (B52724) are commonly used, and in some cases, catalyst-free reactions can be achieved in water-ethanol solvent systems or under solvent-free microwave irradiation conditions. rsc.orgnih.gov

N Methyl 1 Methylthio 2 Nitroethenamine As a Versatile Synthetic Building Block

Application in the Construction of Histamine (B1213489) H2-Antagonist Frameworks

A significant application of N-Methyl-1-(methylthio)-2-nitroethenamine is its role as a key intermediate in the preparation of prominent histamine H₂-antagonists. chemdad.comtheclinivex.com Its specific reactivity allows for the efficient construction of the core structures of these widely used pharmaceutical agents.

This compound is a well-established precursor in the synthesis of both Ranitidine (B14927) and Nizatidine. biosynth.comchemdad.comtheclinivex.com In the synthesis of Ranitidine, it reacts with 5-dimethylaminomethyl-2-(2′-aminoethyl)thiomethylfurane. chemicalbook.com This reaction displaces the methylthio group to form the final ranitidine structure. chemicalbook.com Similarly, a process for preparing Nizatidine involves reacting this compound (or its 1-alkoxy analogue) with 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine. google.com The compound is also identified as Ranitidine EP Impurity K and Nizatidine EP Impurity B, highlighting its direct connection to these manufacturing processes. biosynth.comtheclinivex.comncats.io

The synthesis of histamine H₂-antagonists from this compound relies on amine condensation reactions. chemicalbook.comgoogle.com The methylthio group (or a substituted alkoxy group) on the ethene backbone serves as an effective leaving group, facilitating nucleophilic substitution by a primary amine. rsc.orggoogle.com

In the case of Ranitidine synthesis, the primary amine of the furan-containing side chain attacks the electrophilic carbon of this compound, leading to the displacement of the methylthio group and the formation of the N,N'-disubstituted 2-nitro-1,1-ethenediamine core of the drug. chemicalbook.com A similar nucleophilic substitution occurs in the synthesis of Nizatidine, where the primary amine of the thiazole-based side chain reacts to form the final product. google.com These reactions demonstrate the compound's utility in constructing nitrogen-rich scaffolds through predictable condensation chemistry.

Table 1: Synthesis of Histamine H₂-Antagonists

| Target Compound | Reactant with this compound | Key Reaction Type | Reference |

| Ranitidine | 5-Dimethylaminomethyl-2-(2′-aminoethyl)thiomethylfurane | Nucleophilic Substitution / Amine Condensation | chemicalbook.com |

| Nizatidine | 4-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine | Nucleophilic Substitution / Amine Condensation | google.com |

Utility in the Synthesis of Diverse Heterocyclic Systems

The unique reactivity of this compound extends to its use as a scaffold for a wide range of heterocyclic compounds. rsc.orgnih.gov Its ability to participate in multi-component reactions makes it a valuable tool for generating molecular diversity.

This compound is employed in the synthesis of pyrano[2,3-c]pyrazole derivatives. sigmaaldrich.comchemdad.com For instance, a multi-component condensation reaction involving benzaldehyde (B42025) derivatives, isatins, N-methyl-1-(methylthio)-2-nitroethen-1-amine, and 3-aminopyrazole, catalyzed by p-toluenesulfonic acid, can produce pyrano[2,3-c]pyrazoles. rsc.org These types of reactions, often performed under environmentally benign conditions, highlight the efficiency of using this building block to construct complex fused heterocyclic systems. jetir.org

The compound is also a key reactant in the synthesis of various substituted chromene analogs. sigmaaldrich.comchemdad.com Catalyst-free, multi-component reactions of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine can lead to the formation of 2-(methylamino)-3-nitro-4-aryl-4H-benzo[g]chromene-5,10-diones in excellent yields. rsc.org In another example, an indium triflate-catalyzed reaction between this compound and 3-formylchromone derivatives generates complex structures, proceeding through a sequence of reactions including a Henry reaction, cyclization, and chromone (B188151) ring-opening. nih.govresearchgate.net

Table 2: Examples of Heterocyclic Synthesis

| Heterocyclic System | Key Reactants | Catalyst/Conditions | Reference |

| Pyrano[2,3-c]pyrazole | Benzaldehyde derivatives, isatins, 3-aminopyrazole | p-Toluenesulfonic acid | rsc.org |

| 4H-Benzo[g]chromene | 2-Hydroxy-1,4-naphthoquinone, aromatic aldehydes | Catalyst-free | rsc.org |

| 2-Pyridone Analogues | 3-Formylchromone | Indium triflate (In(OTf)₃) | nih.govresearchgate.net |

Broader Applications in Fine Chemical Synthesis and Intermediates for Complex Molecules

The structural features of this compound make it a broadly applicable intermediate for the synthesis of complex molecules and fine chemicals. nih.gov Its polarized alkene structure allows it to act as a Michael acceptor due to the electron-withdrawing nitro group, while the methylthio group can function as a leaving group. rsc.org

This ambiphilic nature is exploited in various synthetic strategies. It participates in Knoevenagel condensations, Michael additions, and diverse cyclization reactions to produce a variety of heterocyclic frameworks, including pyrazolo[3,4-b]pyridines and spiroxindoles. The compound can be used in multi-component reactions catalyzed by Brønsted acids, Lewis acids like InCl₃, or organocatalysts such as L-proline to generate highly substituted heterocycles. These reactions showcase its role as a cornerstone building block, enabling the efficient construction of complex and biologically relevant scaffolds from simpler precursors. rsc.orgnih.govrsc.org

Examination of Regioselectivity and Chemoselectivity in Reactions Mediated by this compound

The synthetic utility of this compound (NMSM) is significantly enhanced by its predictable, yet tunable, regioselectivity and chemoselectivity in various chemical transformations. This is primarily governed by the compound's unique electronic properties, featuring a "push-pull" olefin system. The molecule possesses distinct electrophilic and nucleophilic centers, allowing it to react with a wide array of reagents in a controlled manner.

The core structure of NMSM contains a nitro group, which acts as a strong electron-withdrawing group, rendering the C2 position electrophilic and a prime target for Michael additions. Conversely, the nitrogen of the methylamino group and the sulfur of the methylthio group are electron-donating, increasing the nucleophilicity of the C1 position. rsc.org The interplay of these electronic effects, combined with the nature of the co-reactants, catalysts, and reaction conditions, dictates the ultimate outcome of the reaction, often with a high degree of selectivity.

Regioselectivity in Cyclization and Annulation Reactions

The regioselectivity of NMSM is prominently displayed in its reactions with bifunctional nucleophiles, leading to the formation of various heterocyclic systems. The specific regioisomer obtained is often a result of the sequential nature of the reaction, which is influenced by the relative reactivity of the nucleophilic centers in the reacting partner and the electrophilic/nucleophilic sites within NMSM.

A notable example is the reaction of NMSM with various dinucleophiles. For instance, in the synthesis of substituted pyridines, the reaction with enamines proceeds in a highly regioselective manner. The initial step involves a Michael-type addition of the enamine to the electrophilic C2 of NMSM. Subsequent cyclization and elimination of the methylthio group lead to the desired pyridine (B92270) core. The regioselectivity is controlled by the initial nucleophilic attack at the most electron-deficient carbon of the nitroalkene moiety.

In multicomponent reactions, the regioselectivity can be steered by the choice of catalyst. For example, an indium triflate-catalyzed reaction between NMSM and 3-formylchromone results in the formation of azaxanthone derivatives with yields of up to 88%. rsc.org The proposed mechanism involves an initial Henry-type reaction, showcasing the electrophilic nature of the C2 position of NMSM. This is followed by a 6π-electrocyclization, a process where the regiochemistry is strictly controlled by the orbital symmetry rules.

Similarly, iodine-catalyzed reactions of NMSM with aromatic amines and phenylglyoxal (B86788) monohydrate produce highly substituted heterocycles in excellent yields. nih.gov The reaction proceeds through a Mannich-type mechanism, where the initial regioselective attack of NMSM on an in-situ generated imine intermediate dictates the final product structure. nih.gov

Table 1: Regioselectivity in the Synthesis of Heterocycles using this compound

| Co-reactant(s) | Catalyst/Conditions | Heterocyclic Product | Yield (%) | Ref. |

| 3-Formylchromone | In(OTf)₃ | Azaxanthone derivatives | up to 88 | rsc.org |

| Aromatic amines, Phenylglyoxal monohydrate | I₂, 10 mol% | Substituted pyrroles | Excellent | nih.gov |

| Aldehydes, 2-Aminopyridine | 2-Aminopyridine (catalyst), EtOH, reflux | Hexa-substituted 1,4-dihydropyridines | Good | nih.gov |

Chemoselectivity in Reactions with Polyfunctional Molecules

The chemoselectivity of NMSM is evident when it reacts with molecules containing multiple, chemically distinct functional groups. The inherent reactivity of NMSM allows it to selectively engage with one functional group over another, a feature that is highly valuable in complex molecule synthesis.

One of the key aspects of NMSM's chemoselectivity is the differential reactivity of its C1 and C2 positions. While the C2 position is a hard electrophilic center, favoring reactions with hard nucleophiles, the C1 position, after the departure of the methylthio group, can be considered a softer nucleophilic center. This allows for selective reactions based on the Hard and Soft Acids and Bases (HSAB) principle.

Furthermore, the methylthio group at C1 is a good leaving group, facilitating nucleophilic substitution reactions. In contrast, the nitro group at C2 can also be displaced under certain conditions, but this generally requires more forcing conditions or specific activation. This difference in leaving group ability provides another layer of chemoselectivity.

In reactions with dinucleophiles containing, for example, both a soft thiol and a hard amine nucleophile (N,S-dinucleophiles), the initial attack can often be directed. Typically, the harder amine will preferentially attack the harder electrophilic C2 center in a Michael addition fashion. Subsequent intramolecular cyclization can then involve the softer thiol nucleophile displacing the methylthio group.

Table 2: Chemoselectivity in Reactions of this compound with Dinucleophiles

| Dinucleophile Type | Reaction Pathway | Resulting Heterocycle |

| C,N-Dinucleophiles | Initial Michael addition of the carbanion at C2, followed by intramolecular cyclization of the amine. | Substituted pyrroles or pyridines |

| N,N-Dinucleophiles | Selective reaction at one of the nitrogen centers based on its nucleophilicity and steric environment. | Imidazoles, pyrimidines, or other diazoles |

| N,O-Dinucleophiles | Preferential attack of the harder oxygen or nitrogen nucleophile depending on the reaction conditions and the nature of the electrophilic partner. | Oxazines, oxazoles, or related heterocycles |

| N,S-Dinucleophiles | Initial attack by the harder nitrogen nucleophile at C2, followed by cyclization involving the softer sulfur nucleophile. | Thiazines, thiazoles, or related heterocycles |

The chemoselectivity can also be influenced by the reaction conditions. For instance, catalyst-free reactions of NMSM with ninhydrin (B49086) and aromatic amines in ethanol (B145695) at room temperature lead to the synthesis of dihydroxyoxoindeno[1,2-b]pyrrole derivatives. The reaction proceeds with high chemoselectivity, with the initial attack occurring at one of the carbonyl groups of ninhydrin, followed by a series of controlled cyclization and condensation steps.

Advanced Spectroscopic and Chromatographic Characterization of N Methyl 1 Methylthio 2 Nitroethenamine

Elucidation of Molecular Structure and Conformation using High-Resolution NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for the unambiguous structural confirmation of N-Methyl-1-(methylthio)-2-nitroethenamine. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide a detailed map of the molecular skeleton and to determine its stereochemistry.

The structure of this compound gives rise to characteristic signals in the ¹H NMR spectrum. The spectrum is expected to show distinct singlets for the S-methyl (-SCH₃) and N-methyl (-NHCH₃) protons. A signal corresponding to the vinyl proton (=CHNO₂) would also be present, and its chemical shift is significantly influenced by the strong electron-withdrawing effect of the adjacent nitro group. The coupling between the N-H proton and the N-methyl protons can sometimes be observed, providing further structural confirmation.

The conformation of the molecule, specifically the geometry around the carbon-carbon double bond, can be determined as either (E) or (Z). This is often accomplished through advanced 2D NMR techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space interactions between protons. The spatial proximity between the vinyl proton and either the N-methyl or S-methyl protons can definitively establish the isomeric form.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The spectrum would show signals for the two methyl carbons, the vinyl carbon attached to the nitro group, and the vinyl carbon bonded to the sulfur and nitrogen atoms. The chemical shifts of the vinyl carbons are indicative of the "push-pull" electronic nature of the alkene, which is polarized by the electron-donating amine/thioether groups and the electron-withdrawing nitro group.

Mass Spectrometric Techniques (e.g., LC-MS) for Molecular Identity and Impurity Profiling

Mass spectrometry (MS) is a powerful tool for confirming the molecular identity and profiling related impurities of this compound. When coupled with liquid chromatography (LC-MS), it allows for the separation and sensitive detection of the target compound and any associated byproducts or degradation products.

The molecular weight of this compound is 148.18 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the protonated molecule [M+H]⁺, which would have an expected m/z (mass-to-charge ratio) of approximately 149.038.

In impurity profiling, LC-MS is indispensable. A chromatographic method first separates the main compound from other substances present in a sample. The effluent from the LC column is then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) can be used to further characterize the compound and its impurities. In this technique, the parent ion of interest is selected and fragmented, and the resulting fragment ions create a unique "fingerprint" that aids in structural confirmation. This is particularly crucial in pharmaceutical analysis, where even trace-level impurities must be identified and quantified. The table below outlines a typical LC-MS setup that could be used for such an analysis.

| Parameter | Setting |

| LC System | UHPLC (Ultra-High Performance Liquid Chromatography) |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) or Methanol |

| Gradient | Optimized for separation of impurities |

| Flow Rate | 0.2 - 0.4 mL/min |

| MS System | Triple Quadrupole (QQQ) or Orbitrap HRMS |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification or Full Scan for profiling |

Chromatographic Methods (e.g., HPLC) for Purity Assessment and Quantitative Analysis in Research

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and performing quantitative analysis of this compound in research and quality control settings. The method's reliability and reproducibility make it ideal for determining the percentage purity of a sample against a known reference standard.

A typical HPLC analysis for this compound utilizes a reversed-phase column, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the nitro-vinyl chromophore exhibits strong absorbance.

For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. Quantitative analysis is performed by creating a calibration curve from the peak areas of several certified reference standards of known concentrations. The concentration of an unknown sample can then be accurately determined by comparing its peak area to this curve.

The following table details a representative HPLC method for the analysis of this compound.

| Parameter | Setting |

| System | HPLC with UV Detector |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Water and Acetonitrile/Methanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at an appropriate wavelength (e.g., 320 nm) |

| Injection Volume | 10 - 20 µL |

Applications of this compound as a Certified Reference Standard in Chemical Research

Given its status as a known impurity in active pharmaceutical ingredients like Ranitidine (B14927), this compound is frequently used as a certified reference standard (CRS) or a pharmaceutical secondary standard. sigmaaldrich.comsigmaaldrich.com In this capacity, it serves as a crucial tool for ensuring the quality, safety, and efficacy of pharmaceutical products.

Certified reference standards are highly characterized materials of known purity and identity. They are essential for a variety of analytical applications, including:

Method Validation: A CRS is used to validate analytical methods (like HPLC or LC-MS) to ensure they are accurate, precise, and specific for the detection and quantification of the impurity.

Instrument Calibration: It is used to calibrate analytical instruments, ensuring that their response is accurate and consistent over time.

Quality Control Testing: Pharmaceutical manufacturers use the CRS to test batches of their products. By comparing the analytical response of the product sample to that of the CRS, they can accurately quantify the level of the impurity and ensure it does not exceed the stringent limits set by regulatory authorities like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). allmpus.com

Research and Development: In R&D, the standard is used to identify and quantify byproducts during process optimization and stability studies.

The availability of this compound as a CRS is fundamental for regulatory compliance and for maintaining high standards of quality within the pharmaceutical industry. sigmaaldrich.com

Computational Chemistry and Theoretical Insights into N Methyl 1 Methylthio 2 Nitroethenamine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-Methyl-1-(methylthio)-2-nitroethenamine, these calculations reveal a unique electronic landscape that governs its reactivity. The molecule possesses a "push-pull" system, where the electron-donating methylamino group and the electron-withdrawing nitro group create a polarized π-system.

Recent research has employed Density Functional Theory (DFT) to investigate derivatives of this compound. For instance, in the synthesis of 2-arylamino-dihydroindeno[1,2-b]pyrrol-4(1H)-one derivatives starting from (E)-N-methyl-1-(methylthio)-2-nitroethenamine, DFT calculations were used to determine various chemical properties, including reactivity and stability. nih.gov

Frontier Molecular Orbital Theory for Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for predicting the feasibility and outcome of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy and spatial distribution of these orbitals determine how a molecule will interact with other reagents.

In the case of this compound, the HOMO is primarily located on the enamine part of the molecule, specifically on the nitrogen and the adjacent carbon atom, reflecting its nucleophilic character. Conversely, the LUMO is concentrated on the nitro-activated double bond, highlighting its electrophilic nature. This distribution makes the compound an interesting substrate for a variety of reactions.

DFT calculations on related nitroethene systems have been performed to understand their reactivity in cycloaddition reactions. researchgate.net For derivatives of this compound, the HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For example, in a series of synthesized 2-arylamino-dihydroindeno[1,2-b]pyrrol-4(1H)-one derivatives, the compound with the smallest HOMO-LUMO gap (3.9638 eV) was identified as having the highest chemical reactivity. nih.gov

Table 1: Calculated Quantum Chemical Descriptors for a Derivative of this compound

| Descriptor | Value |

| HOMO-LUMO Energy Gap (eV) | 3.9638 |

| Hardness (η) | 1.9819 |

Note: Data is for compound 5d (a 2-arylamino-dihydroindeno[1,2-b]pyrrol-4(1H)-one derivative) from a study by Tighadouini et al. (2024). nih.gov

Charge Distribution and Electrostatic Potential Analysis

The charge distribution within a molecule provides a map of its electron-rich and electron-poor regions, which is crucial for predicting how it will interact with other molecules. The electrostatic potential (ESP) map visually represents these regions, with red indicating areas of high electron density (negative potential) and blue indicating areas of low electron density (positive potential).

For this compound, the ESP map would be expected to show a high electron density around the oxygen atoms of the nitro group and a lower electron density around the hydrogen atoms of the methylamino group. This polarization is a direct consequence of the "push-pull" electronic nature of the molecule. This charge distribution influences the molecule's intermolecular interactions, such as hydrogen bonding, and its reactivity towards electrophiles and nucleophiles.

Computational Modeling of Reaction Mechanisms and Transition State Analysis for this compound Transformations

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction coordinate and identify the most likely mechanism.

This compound is a versatile building block in organic synthesis, participating in a variety of transformations to form heterocyclic compounds. For example, it is a key intermediate in the industrial synthesis of the anti-ulcer drugs ranitidine (B14927) and nizatidine. nih.gov

Computational studies have been employed to understand the mechanisms of reactions involving this compound. For instance, in the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives through a one-pot, three-component reaction of 6-amino uracil, substituted aryl aldehydes, and this compound, the proposed mechanism involves a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. nih.gov

Furthermore, the reaction of (Z)-N-methyl-1-(methylthio)-2-nitroethenamine with 3-formylchromone, catalyzed by indium triflate, has been proposed to proceed through a Henry reaction, followed by N-cyclization and chromone (B188151) ring opening.

Transition state analysis, a key component of computational reaction modeling, involves locating the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. While specific transition state calculations for many reactions of this compound are not extensively reported in the literature, the general principles of transition state theory are routinely applied in computational studies of related systems to rationalize observed product distributions and reaction efficiencies.

Application of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Principles to Derived Compounds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are cornerstones of modern drug discovery and materials science. These principles aim to correlate the chemical structure of a compound with its biological activity or physical properties. While specific SAR and QSAR studies on derivatives of this compound are not abundant in the public domain, the principles can be applied to understand how modifications to its structure would likely impact its properties.

SAR studies on related nitro-substituted heterocycles have shown that both the nature of the nitroaryl scaffold and the substituents at other positions can dramatically impact biological activity, such as anti-bacterial efficacy. nih.gov Similarly, for nitroalkene-based inhibitors of the STING protein, structure-activity relationship studies revealed that conjugation with an aromatic moiety robustly improved electrophilicity and reduced degrees of freedom, leading to more potent inhibition. nih.gov

Hammett Equation and Substituent Electronic Effects

The Hammett equation is a classic tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It relates the reaction rate or equilibrium constant of a substituted aromatic compound to that of the unsubstituted parent compound through substituent constants (σ) and a reaction constant (ρ). wikipedia.orglibretexts.org

While this compound is not an aromatic compound in the traditional sense, the principles of substituent effects are still highly relevant. The "push-pull" nature of the alkene means that its reactivity is highly sensitive to electronic perturbations. If one were to synthesize derivatives with substituents on the methyl groups or by replacing them with other alkyl or aryl groups, the electronic nature of these substituents would undoubtedly influence the reactivity of the molecule.

For "push-pull" alkenes, a Hammett-type analysis could be envisioned where the reaction rate of a particular transformation (e.g., cycloaddition or nucleophilic substitution) is correlated with the electronic properties of substituents introduced into the molecule. A positive ρ value would indicate that the reaction is favored by electron-withdrawing groups, while a negative ρ value would suggest that electron-donating groups accelerate the reaction. youtube.com

Ligand-Based and Structure-Based Design Methodologies for Related Chemical Space

In the absence of a known 3D structure of a biological target, ligand-based drug design methodologies are employed. scribd.com These approaches, which include pharmacophore modeling and 3D-QSAR, rely on the principle that molecules with similar structures are likely to have similar biological activities. nih.govbohrium.com For a compound like this compound, if a series of its derivatives were found to have a particular biological activity, one could construct a pharmacophore model that captures the essential structural features required for that activity.

Structure-based drug design, on the other hand, utilizes the known 3D structure of a biological target, such as an enzyme or receptor, to design or identify molecules that can bind to it with high affinity and selectivity. nih.govnih.govproteinstructures.comresearchgate.net For instance, if this compound or its derivatives were identified as inhibitors of a particular enzyme, computational docking studies could be performed to predict their binding mode within the enzyme's active site. This information would be invaluable for designing more potent and selective inhibitors.

For example, in the design of acetylcholinesterase inhibitors, a key target in the treatment of Alzheimer's disease, both ligand-based and structure-based approaches are widely used. nih.govbohrium.comnih.gov While there are no specific reports of this compound derivatives being designed as acetylcholinesterase inhibitors, the nitro group is present in some known bioactive molecules, and its electronic properties could be exploited in the design of new inhibitors. mdpi.com

Retrosynthetic Analysis and Synthetic Route Planning via Computational Algorithms

Computational chemistry offers powerful tools for streamlining synthetic organic chemistry, moving from traditional, intuition-driven approaches to data-centric strategies. Computer-aided retrosynthesis and synthetic route planning algorithms are at the forefront of this revolution, enabling chemists to design efficient and novel pathways to complex molecules. benthamdirect.com These programs utilize vast databases of chemical reactions and sophisticated algorithms to deconstruct a target molecule into simpler, commercially available precursors. benthamdirect.com This section explores a theoretical application of these computational methods to the synthesis of this compound.

Retrosynthetic analysis, a method for planning organic syntheses, works by breaking down a target molecule into progressively simpler structures, which are potential starting materials. benthamdirect.com When aided by computational algorithms, this process becomes an exhaustive and unbiased exploration of possible synthetic routes. An algorithm would analyze the structure of this compound, identifying key functional groups and bonds as potential points for disconnection based on known chemical transformations.

The primary disconnection strategy that a computational algorithm would likely identify for this compound involves the carbon-nitrogen bond of the enamine functional group. This is a common and reliable transformation in synthetic chemistry.

Table 1: Primary Disconnection of this compound

| Disconnection | Bond Cleaved | Precursors Identified | Reaction Type Suggested |

|---|

Following the initial disconnection, the algorithm would proceed to analyze the precursor, 1,1-bis(methylthio)-2-nitroethylene (B140038). This intermediate, a nitroketene dithioacetal, presents several logical points for further deconstruction. A key transformation would involve breaking the molecule down into its fundamental building blocks.

Table 2: Secondary Disconnection of 1,1-bis(methylthio)-2-nitroethylene

| Disconnection | Bonds Cleaved | Precursors Identified | Reaction Type Suggested |

|---|

Based on these disconnections, a computational route planning tool would construct and evaluate potential forward synthetic pathways. The system would score routes based on criteria such as the availability and cost of starting materials, the number of synthetic steps, and the predicted yield and selectivity of each reaction. rsc.org A plausible high-scoring synthetic route generated by such an algorithm is detailed below.

Table 3: Computationally Proposed Synthetic Route for this compound

| Step | Reaction | Reactants | Reagents/Conditions | Predicted Outcome |

|---|---|---|---|---|

| 1 | Formation of Dithioacid Salt | Nitromethane (B149229), Carbon disulfide | Strong base (e.g., Potassium hydroxide) in a polar solvent | High conversion to an intermediate salt |

| 2 | S-Alkylation | Intermediate from Step 1 | Dimethyl sulfate (B86663) in an aqueous medium | Formation of 1,1-bis(methylthio)-2-nitroethylene with good yield |

Computational algorithms could also explore and rank alternative, less intuitive synthetic pathways. arxiv.org For instance, it might investigate routes involving different precursors or reaction sequences, providing chemists with a broader range of options to consider for laboratory execution. This computational approach accelerates the discovery and optimization of synthetic routes for valuable chemical intermediates like this compound.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Utility Beyond Current Established Applications

N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) is a highly adaptable synthetic building block, historically recognized as a key intermediate in the production of pharmaceuticals like ranitidine (B14927) and nizatidine. benthamdirect.comechemi.comgoogle.com However, its unique chemical architecture, featuring a polarized push-pull alkene system, presents vast opportunities for creating a diverse range of complex molecules. rsc.orgnih.gov The molecule's structure contains an electron-withdrawing nitro group, an electron-donating secondary amine, and a methylthio group that can act as an effective leaving group, rendering it an ambiphilic synthon with multiple reactive sites. benthamdirect.comrsc.org

Future research is set to leverage these features for the diversity-oriented synthesis of novel heterocyclic compounds, which are crucial scaffolds in medicinal chemistry. benthamdirect.comrsc.org The compound's ability to participate in a wide array of reactions—including Michael additions, heteroannulation, and 1,3-dipolar cycloadditions—makes it an ideal starting material for constructing previously inaccessible molecular frameworks. benthamdirect.com Researchers are actively exploring its use in one-pot, multi-component reactions to build complex spirocyclic, fused, and bis-heterocyclic systems with high efficiency and stereoselectivity. benthamdirect.com The development of such protocols would expand the chemical space available to drug discovery and materials science.

A summary of the reactive potential of this compound is presented below:

Table 1: Potential Synthetic Transformations and Resulting Scaffolds| Reaction Type | Reagent Class | Potential Heterocyclic Products | Significance |

|---|---|---|---|

| Michael Addition & Annulation | Dinucleophiles, Active Methylene Compounds | Pyridines, Pyrimidines, Pyrans | Core structures in pharmaceuticals and agrochemicals. benthamdirect.com |

| [3+2] Cycloaddition | Dipolarophiles | Pyrroles, Pyrazoles, Isoxazoles | Access to five-membered heterocyclic rings. benthamdirect.com |

| Cascade/Domino Reactions | Multiple components in one pot | Fused heterocycles (e.g., Pyrazolo[3,4-b]pyridines) | High-efficiency synthesis of complex molecules. benthamdirect.com |

| Substitution & Cyclization | Amines, Thiols | Thiazoles, Imidazoles | Creation of diverse functionalized heterocycles. rsc.org |

Investigation of this compound in Interdisciplinary Chemical Research

The distinct electronic and structural properties of this compound make it a compelling subject for interdisciplinary research, bridging organic synthesis with materials science and coordination chemistry.

In materials science , the "push-pull" nature of the molecule, created by the electron-donating amine and electron-withdrawing nitro group across the double bond, suggests potential for applications in nonlinear optics (NLO). Materials with strong NLO properties are vital for developing next-generation photonic and optoelectronic devices. Future studies could involve incorporating the NMSM scaffold into polymers or crystalline arrays to create new materials and evaluate their NLO performance.

In coordination chemistry , the nitrogen and sulfur atoms within NMSM can function as ligands, binding to various metal centers. The resulting metal complexes could exhibit novel catalytic activities, magnetic properties, or be developed as advanced sensors. Investigating the coordination behavior of NMSM with a range of transition metals could unlock new catalysts for challenging organic transformations or lead to the creation of functional materials with tailored electronic or photophysical properties.

Derivatives of this compound have also shown potential in biological research, including antimicrobial activity and the synthesis of therapeutics for conditions like Alzheimer's disease, highlighting its value in medicinal chemistry.

Development of Sustainable and Green Chemical Processes for its Synthesis and Utilization

A critical direction for future research is the alignment of synthetic and utilization processes for this compound with the principles of green chemistry. Traditional synthesis routes can involve multiple steps and the use of hazardous solvents. google.com

Future efforts in synthesis are expected to focus on:

Catalyst Innovation : Employing novel and reusable catalysts, such as indium salts or molecular iodine, to improve reaction efficiency and reduce waste. rsc.orgnih.gov Recent studies have demonstrated the use of catalysts like L-proline and ZnCl₂ to facilitate cascade reactions in greener solvents like ethanol (B145695).

Process Intensification : The adoption of technologies like microwave-assisted synthesis can shorten reaction times and, in some cases, allow for solvent-free conditions, minimizing energy consumption and waste generation.

Atom Economy : Designing synthetic pathways, particularly multi-component reactions, that maximize the incorporation of all starting materials into the final product, thus reducing byproducts. rsc.orgnih.gov A patented method, for example, describes a process using water as a solvent to reduce organic waste and improve safety. google.com

For its utilization , green chemistry principles can be advanced by integrating NMSM into catalytic cycles where it acts as a reagent that can be regenerated and reused. Developing one-pot reactions that use NMSM to construct complex molecules in a single, efficient step is a key goal for sustainable chemical manufacturing. benthamdirect.com The growing interest in catalyst-free and green multi-component reactions underscores a shift towards more environmentally benign chemical practices. rsc.orgnih.gov

Table 2: Comparison of Synthetic Approaches

| Approach | Traditional Method | Emerging Green Alternative |

|---|---|---|

| Solvents | Often uses polar aprotic solvents (e.g., DMF). google.com | Ethanol, water, or solvent-free conditions. google.com |

| Catalysts | May use stoichiometric strong bases. google.com | Catalytic amounts of reusable catalysts (e.g., L-proline, iodine). nih.gov |

| Energy | Conventional heating, often for extended periods. | Microwave irradiation for rapid heating. |

| Efficiency | Multi-step synthesis with intermediate isolation. google.com | One-pot, multi-component cascade reactions. benthamdirect.comrsc.org |

Q & A

Q. What are common catalytic systems for synthesizing NMSM-derived heterocycles?

NMSM is widely used in multicomponent reactions (MCRs) with catalysts such as:

- ZnCl₂ : Employed in solvent-free synthesis of 4H-pyrans (85–92% yields) via Knoevenagel/Michael addition cascades .

- InCl₃ : Catalyzes microwave-assisted indolylpyran synthesis (3–7 min reaction time) .

- FeF₃ : Enables one-pot annulation for pyrimido-benzothiazole derivatives under neat conditions .

- L-proline : A green catalyst for pyrazolo[3,4-b]pyridines via domino reactions .

Q. What characterization techniques validate NMSM-derived compounds?

Key methods include:

Q. How are solvent-free conditions optimized for NMSM reactions?

Protocols emphasize:

- Temperature control : Reactions at 100–120°C yield heterocycles (e.g., pyranopyrazoles) without side products .

- Catalyst loading : 30 mol% ZnCl₂ achieves >90% efficiency in 4H-pyrans synthesis .

- Workflow simplicity : Column-free purification reduces waste .

Advanced Research Questions

Q. How can mechanistic contradictions in NMSM reaction pathways be resolved?

Contradictions arise in domino reactions (e.g., Knoevenagel vs. aza-Michael pathways). Strategies include:

- Intermediate trapping : Isolating open-chain adducts (e.g., I in indolylpyran synthesis) to confirm reaction sequence .

- Kinetic studies : Varying reaction time/temperature to identify dominant pathways (e.g., O- vs. N-cyclization selectivity) .

- Computational modeling : DFT calculations to compare activation energies of competing steps .

Q. What experimental designs improve regioselectivity in NMSM-based MCRs?

- Substrate pre-activation : Using Brønsted acids (e.g., trichloroacetic acid) to enhance aldehyde electrophilicity in Mannich-type reactions .

- Microwave irradiation : Accelerates cyclization, favoring thermodynamically stable products (e.g., 1,4-dihydropyridines in 10–15 min) .

- DoE optimization : Response surface methodology (RSM) with central composite design (CCD) to balance variables like temperature and solvent ratio .

Q. How are catalyst-free NMSM reactions engineered for green chemistry?

- Hydrogen-bonding mediation : L-proline or water-ethanol mixtures promote imine-enamine tautomerization without metal catalysts .

- Steric effects : Bulky aldehydes (e.g., 2-naphthaldehyde) direct regioselective O-cyclization in benzo[g]chromenes .

- Oxidative aromatization : Air oxygen converts dihydropyridines to pyridines, avoiding external oxidants .

Q. What strategies address low yields in NMSM heterocycle synthesis?

- Additive screening : DBU or piperidine enhances aza-Michael addition rates in pyrrole synthesis .

- Solvent tuning : Ethanol/water mixtures improve solubility of nitroenamine intermediates .

- Step economy (PASE) : One-pot sequential reactions minimize intermediate isolation (e.g., spiro-azetidinones via MCRs) .

Q. How are NMSM-derived compounds evaluated for bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.